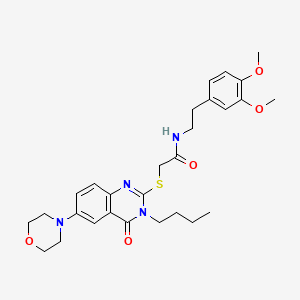

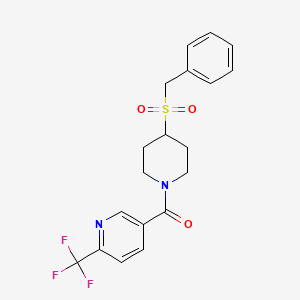

Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

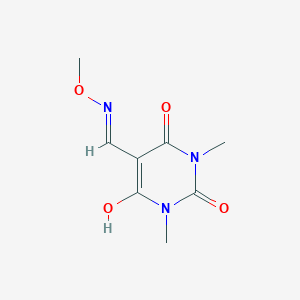

Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound. It is a derivative of adamantane, which is the simplest diamondoid . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is both rigid and virtually stress-free . The molecule is the most stable isomer of C10H16 . More specific physical and chemical properties of this compound are not available in the search results.Scientific Research Applications

Noncovalent Interactions Analysis

The study of adamantane derivatives, including compounds similar to ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate, has provided insights into the nature of noncovalent interactions. Adamantane-1,3,4-thiadiazole hybrids, for instance, have been synthesized, and their crystal structures analyzed, revealing significant noncovalent interactions, such as N–H⋯N hydrogen bonds, contributing to their stabilization. These interactions were characterized using the quantum theory of atoms-in-molecules (QTAIM) approach, highlighting their potential in designing molecular structures with desired properties (El-Emam et al., 2020).

Synthesis and Reactivity

Another dimension of research focuses on the synthesis and reactivity of related adamantane compounds. For example, the treatment of ethyl 2-[1-(1-admantyl)ethylidene]hydrazine-1-carboxylate with specific reagents led to the formation of 4-(1-adamantyl)-1,2,3-thiadiazole, demonstrating the potential for creating various adamantane-based compounds through chemical reactions. Such studies provide a foundation for further exploration of this compound and its applications in scientific research (Petrov et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Research into adamantane derivatives has also covered their biological activities, including antimicrobial and anti-inflammatory properties. For instance, compounds synthesized from 1-adamantanecarbonyl chloride showed in vitro activities against various bacteria and fungi, with some displaying significant anti-inflammatory effects in vivo. These findings suggest the potential for adamantane-based compounds in therapeutic applications, including those related to this compound (Kadi et al., 2007).

Antiviral Activity

The antiviral potential of adamantane derivatives has been a subject of interest as well. Some studies have identified compounds within this class showing activity against specific viruses, underscoring the potential for designing adamantane-based antiviral agents. Such research may extend to exploring the antiviral applications of this compound (Moiseev et al., 2012).

Quantum Chemical Analysis

Lastly, the quantum chemical analysis of adamantane derivatives provides valuable insights into their molecular structures and properties. Studies have utilized techniques like DFT and QTAIM to investigate the effects of substitutions on adamantane compounds, offering a deeper understanding of their behavior at the molecular level. Such analyses contribute to the broader application potential of adamantane derivatives in various fields of research (Al-Wahaibi et al., 2018).

properties

IUPAC Name |

ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-2-28-20(26)19-18(17-6-4-3-5-7-17)24-22(29-19)25-21(27)23-11-14-8-15(12-23)10-16(9-14)13-23/h3-7,14-16H,2,8-13H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWPLRMTUOBOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)

![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)

![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)

![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)

![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)